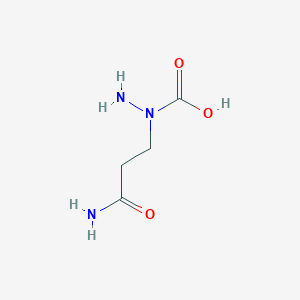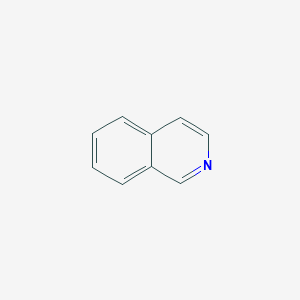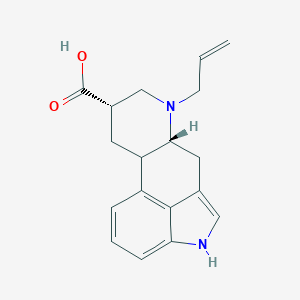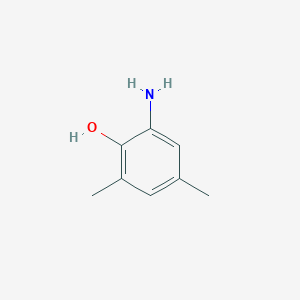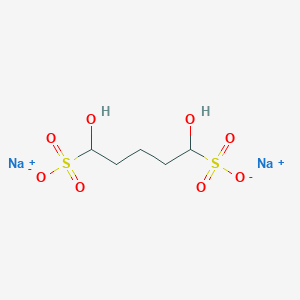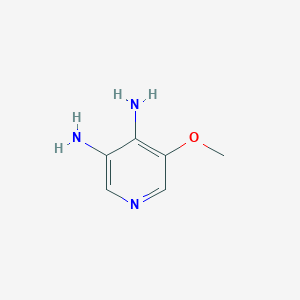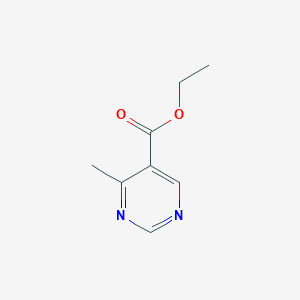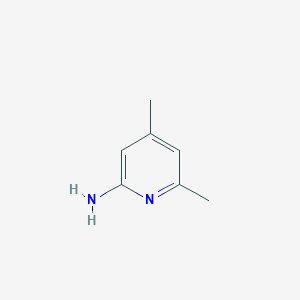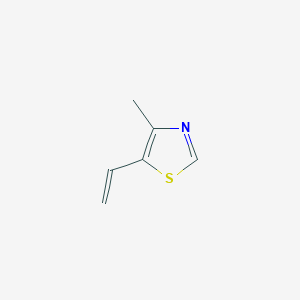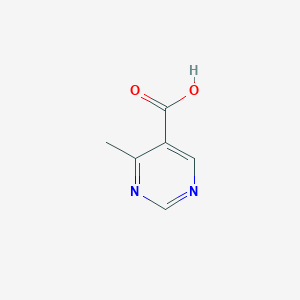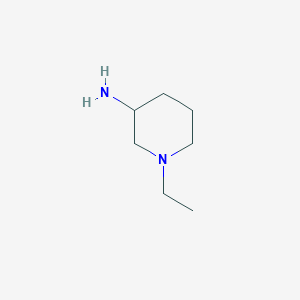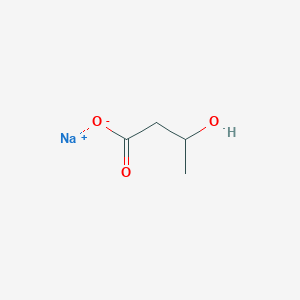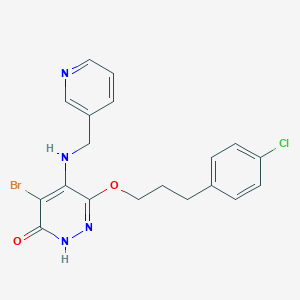
Parogrelil
Overview
Description
Parogrelil is a small molecule drug known for its role as a selective phosphodiesterase 3 inhibitor. It has been developed primarily for the treatment of intermittent claudication, a condition characterized by pain and cramping in the lower limbs due to inadequate blood flow. This compound also exhibits bronchodilatory and anti-inflammatory effects, making it a potential therapeutic agent for respiratory diseases such as asthma .
Mechanism of Action
Target of Action
Parogrelil, also known as NM-702, primarily targets calcium channels and phosphodiesterase . Calcium channels play a crucial role in the contraction of smooth muscles, while phosphodiesterase is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that mediates various physiological responses.
Mode of Action
This compound acts as an inhibitor of both calcium channels and phosphodiesterase . By inhibiting calcium channels, it reduces the influx of calcium ions, leading to the relaxation of smooth muscles. On the other hand, by inhibiting phosphodiesterase, it prevents the breakdown of cAMP, thereby enhancing the physiological responses mediated by cAMP .
Biochemical Pathways
The inhibition of calcium channels and phosphodiesterase by this compound affects several biochemical pathways. The reduction in calcium influx leads to the relaxation of smooth muscles, which is beneficial in conditions like asthma and arteriosclerosis obliterans . The prevention of cAMP breakdown enhances the physiological responses mediated by cAMP, which can have various downstream effects depending on the specific pathway involved .
Pharmacokinetics
It is known to be an orally active compound , suggesting that it has good bioavailability.
Result of Action
This compound’s action results in both bronchodilating and anti-inflammatory effects . By relaxing the smooth muscles in the airways, it helps to alleviate the symptoms of asthma. Its anti-inflammatory effect further contributes to this by reducing inflammation in the airways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Parogrelil can be synthesized through a multi-step process involving the reaction of various chemical intermediates. One of the key steps involves the formation of a pyridazinone ring structure, which is achieved through the reaction of appropriate starting materials under controlled conditions. The synthetic route typically includes the following steps:
- Formation of the pyridazinone core by reacting a substituted phenylhydrazine with an appropriate diketone.
- Introduction of the bromine and chlorine substituents through halogenation reactions.
- Attachment of the propoxy and pyridinylmethyl groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to produce the compound in larger quantities. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Common techniques used in industrial production include batch reactors, continuous flow reactors, and advanced purification methods such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Parogrelil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may alter its pharmacological properties.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially affecting its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the this compound molecule, leading to the formation of derivatives with modified properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered pharmacological properties. These derivatives can be used to study the structure-activity relationship and optimize the compound’s therapeutic potential .
Scientific Research Applications
Parogrelil has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of phosphodiesterase inhibition on various biochemical pathways.
Biology: Investigated for its role in modulating cellular signaling pathways and its potential as a therapeutic agent for inflammatory diseases.
Medicine: Explored for its efficacy in treating intermittent claudication, asthma, and other respiratory conditions.
Comparison with Similar Compounds
Similar Compounds
Cilostazol: Another phosphodiesterase 3 inhibitor used to treat intermittent claudication.
Milrinone: A phosphodiesterase 3 inhibitor used in the treatment of heart failure.
Amrinone: Similar to Milrinone, used for its inotropic and vasodilatory effects.
Uniqueness of Parogrelil
This compound is unique due to its dual bronchodilatory and anti-inflammatory effects, which make it a potential therapeutic agent for both cardiovascular and respiratory diseases. Its selective inhibition of phosphodiesterase 3 also distinguishes it from other compounds that may have broader or less specific inhibitory effects .
Properties
IUPAC Name |
5-bromo-3-[3-(4-chlorophenyl)propoxy]-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN4O2/c20-16-17(23-12-14-3-1-9-22-11-14)19(25-24-18(16)26)27-10-2-4-13-5-7-15(21)8-6-13/h1,3,5-9,11H,2,4,10,12H2,(H2,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMYSLFFZJUXOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930371 | |
| Record name | 4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-{[(pyridin-3-yl)methyl]amino}pyridazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139145-27-0 | |
| Record name | Parogrelil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139145270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-{[(pyridin-3-yl)methyl]amino}pyridazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAROGRELIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PCP9N33NH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



